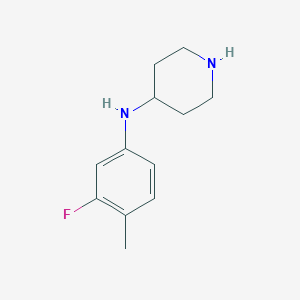

N-(3-fluoro-4-methylphenyl)piperidin-4-amine

CAS No.: 886506-54-3

Cat. No.: VC8147645

Molecular Formula: C12H17FN2

Molecular Weight: 208.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886506-54-3 |

|---|---|

| Molecular Formula | C12H17FN2 |

| Molecular Weight | 208.27 g/mol |

| IUPAC Name | N-(3-fluoro-4-methylphenyl)piperidin-4-amine |

| Standard InChI | InChI=1S/C12H17FN2/c1-9-2-3-11(8-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3 |

| Standard InChI Key | MGILUDSYWPVAIT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC2CCNCC2)F |

| Canonical SMILES | CC1=C(C=C(C=C1)NC2CCNCC2)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-fluoro-4-methylphenyl)piperidin-4-amine consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with an amine group connected to a 3-fluoro-4-methylphenyl aromatic ring. The fluorine atom at the 3-position and the methyl group at the 4-position of the phenyl ring enhance the compound’s lipophilicity and metabolic stability, which are critical for blood-brain barrier penetration and drug bioavailability.

Table 1: Structural Comparison with Related Piperidine Derivatives

Spectroscopic Characterization

While specific spectral data for N-(3-fluoro-4-methylphenyl)piperidin-4-amine are unavailable, analogous compounds are typically characterized using:

-

NMR: Peaks between δ 2.5–3.5 ppm for piperidine protons and δ 6.5–7.5 ppm for aromatic protons .

-

IR Spectroscopy: Stretching vibrations at 3300 cm (N-H) and 1250 cm (C-F) .

-

Mass Spectrometry: Molecular ion peaks matching the molecular weight (e.g., m/z 208 for [M+H]) .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(3-fluoro-4-methylphenyl)piperidin-4-amine likely follows a reductive amination pathway, as observed in related piperidine derivatives :

-

Intermediate Preparation: 4-Aminopiperidine is reacted with 3-fluoro-4-methylbenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride).

-

Purification: Column chromatography using silica gel and a hexane/ethyl acetate gradient .

-

Yield Optimization: Adjusting stoichiometric ratios and reaction temperatures (typically 60–80°C) .

Analytical Validation

Key quality control steps include:

-

HPLC Purity: >95% purity confirmed via reverse-phase C18 columns .

-

Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Applications and Future Directions

Therapeutic Applications

-

Oncology: Potential as a kinase inhibitor in tyrosine kinase-driven cancers (e.g., chronic myeloid leukemia) .

-

Neurology: Modulation of monoamine transporters for treating depression or anxiety .

Research Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume